N-(4-bromo-3-fluorophenyl)-3-chloropropanamide
Description
N-(4-bromo-3-fluorophenyl)-3-chloropropanamide is an organic compound characterized by a 3-chloropropanamide group (-CO-NH-) attached to a para-bromo and meta-fluoro substituted phenyl ring. The systematic name follows IUPAC nomenclature rules, where the substituents are prioritized based on their positions and functional groups . The bromo and fluoro substituents on the aromatic ring are electron-withdrawing groups, influencing the compound’s electronic properties and reactivity. This structural motif is common in pharmaceutical intermediates, where halogen atoms enhance metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
N-(4-bromo-3-fluorophenyl)-3-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c10-7-2-1-6(5-8(7)12)13-9(14)3-4-11/h1-2,5H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMOGKALEYAWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-fluorophenyl)-3-chloropropanamide typically involves the reaction of 4-bromo-3-fluoroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine, fluorine, and chlorine). Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium hydroxide, room temperature.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed:
Substitution: Formation of substituted amides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: N-(4-bromo-3-fluorophenyl)-3-chloropropanamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is being conducted to explore the potential therapeutic applications of this compound, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-fluorophenyl)-3-chloropropanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
N-(4-tert-Butylbenzyl)-3-chloropropanamide (5c)
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide
- Substituents : A benzothiazole ring fused to the phenyl group.
- Properties : The benzothiazole moiety introduces π-π stacking capabilities, enhancing interactions with aromatic biological targets. Molecular weight: 324.8 g/mol (C₁₆H₁₃ClN₂OS) .
- Applications : Explored in medicinal chemistry for kinase inhibition or as a fluorescent probe .
N-(4-Bromo-3-methylphenyl)-2-chloropropanamide
N-(4-Acetylphenyl)-3-chloropropanamide
- Substituents : An acetyl group (-COCH₃) at the para position.
- Properties : The acetyl group increases polarity, improving aqueous solubility. Used to study amide bond stability and reactivity .
Physicochemical Properties
Biological Activity
N-(4-bromo-3-fluorophenyl)-3-chloropropanamide is a synthetic compound with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its chemical formula is . The structure includes a bromo and a fluoro substituent on the phenyl ring, which may influence its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression. For instance, it has been associated with the modulation of Src Homology-2 phosphatase (SHP2) activity, which plays a crucial role in various cancers by regulating cell proliferation and differentiation .
- Antibacterial Properties : There is evidence supporting the antibacterial activity of this compound against both Gram-positive and Gram-negative pathogens. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | SHP2 | Reduces cell proliferation | |
| Antibacterial | Various bacterial strains | Inhibits growth | |
| Cytotoxicity | Cancer cell lines | Induces apoptosis |
Case Studies
- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, treatment with this compound resulted in significant apoptosis in acute myeloid leukemia (AML) cells, suggesting its potential as a therapeutic agent in hematological malignancies.
- Antimicrobial Efficacy : A series of experiments evaluated the antibacterial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as a novel antibacterial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
